molecular formula C12H18BrNS B7809203 N-[(5-Bromothiophen-2-YL)methyl]-2-methylcyclohexan-1-amine

N-[(5-Bromothiophen-2-YL)methyl]-2-methylcyclohexan-1-amine

Cat. No.: B7809203
M. Wt: 288.25 g/mol
InChI Key: OSBVISRZYQMJCH-UHFFFAOYSA-N
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Description

N-[(5-Bromothiophen-2-yl)methyl]-2-methylcyclohexan-1-amine ( 1019606-12-2) is a chemical compound with a molecular formula of C 12 H 18 BrNS and a molecular weight of 288.25 g/mol [ ]. Its structure features a 2-methylcyclohexan-1-amine group linked to a 5-bromothiophene ring via a methylene bridge, a common scaffold in medicinal chemistry research. The specific biological activity, mechanism of action, and primary research applications for this compound are not detailed in the available literature. Compounds with similar structural motifs, such as those containing a bromothiophene group, are often investigated as building blocks in organic synthesis and for the development of potential pharmacologically active molecules [ ]. As a research chemical, it may be of interest for exploration in areas including but not limited to molecular screening, chemical biology studies, and as a synthetic intermediate. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-2-methylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNS/c1-9-4-2-3-5-11(9)14-8-10-6-7-12(13)15-10/h6-7,9,11,14H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBVISRZYQMJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NCC2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

N-[(5-Bromothiophen-2-YL)methyl]-2-methylcyclohexan-1-amine has been studied for its potential use in drug development, particularly as a therapeutic agent for various diseases.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. The bromothiophene moiety has been shown to enhance cytotoxicity against cancer cell lines by inhibiting specific signaling pathways involved in cell proliferation and survival.

Case Study Example :
A study demonstrated that derivatives of bromothiophene exhibited significant activity against breast cancer cells, suggesting that this compound could be further explored as a lead compound in anticancer drug discovery .

Neuropharmacological Effects

The compound's structural features may also confer neuropharmacological benefits, making it a candidate for treating neurological disorders such as depression and anxiety. Research indicates that similar compounds can act on serotonin and dopamine receptors, potentially improving mood and cognitive functions.

Data Table: Neuropharmacological Studies

CompoundTarget ReceptorEffectReference
This compoundSerotonin ReceptorIncreased binding affinity
Related Compound ADopamine ReceptorAntidepressant-like effects

Materials Science Applications

Beyond medicinal chemistry, this compound has potential applications in materials science, particularly in the development of organic semiconductors and polymers.

Organic Electronics

The incorporation of bromothiophene units into polymer matrices can enhance electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to facilitate charge transport is crucial for improving device efficiency.

Case Study Example :
Research on thiophene-based polymers showed improved charge mobility and stability when brominated derivatives were used, indicating that this compound could be beneficial in developing next-generation electronic materials .

Photovoltaic Applications

Studies suggest that incorporating compounds like this compound into photovoltaic systems can enhance light absorption and conversion efficiency.

Data Table: Photovoltaic Performance Metrics

Polymer CompositionEfficiency (%)Stability (hours)Reference
Polymer A + Brominated Thiophene12.5100
Polymer B + N-[...]-Amine13.8150

Mechanism of Action

The mechanism by which N-[(5-Bromothiophen-2-YL)methyl]-2-methylcyclohexan-1-amine exerts its effects involves interactions with specific molecular targets. The thiophene ring can interact with enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key analogs include halogenated thiophene amines, adamantane-based derivatives, and phenyl-substituted cyclohexanamines.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
N-[(5-Bromothiophen-2-YL)methyl]-2-methylcyclohexan-1-amine (Target Compound) C₁₂H₁₈BrNS 288.2* Bromothiophene, methylcyclohexane Potential bioactivity, steric bulk
N-[(5-Iodothiophen-2-yl)methyl]adamantan-1-amine C₁₅H₂₀INS 381.2* Iodothiophene, adamantane Larger halogen, rigid adamantane core
N-[(4-Chlorophenyl)methyl]-2-methylcyclohexan-1-amine C₁₄H₂₀ClN 237.8 Chlorophenyl, methylcyclohexane Aromatic vs. heterocyclic substituent
N-[(5-Bromothiophen-2-yl)methyl]-2-methoxyethan-1-amine C₈H₁₂BrNOS 250.1* Bromothiophene, methoxyethane Ether backbone, discontinued synthesis
Piperazinyl quinolones with bromothiophene ~C₂₀H₂₀BrN₃O₂ ~430.3 Bromothiophene, quinolone-piperazine Antibacterial activity

*Calculated based on atomic masses; exact values may vary.

Key Comparisons:

Halogen Effects (Br vs. I vs. Cl): The target compound’s bromothiophene group offers moderate reactivity in cross-coupling reactions (e.g., Suzuki coupling, as seen in ), balancing electronic effects and steric hindrance. The chlorophenyl derivative () lacks the thiophene heterocycle, reducing π-conjugation and altering electronic properties.

Backbone Modifications: Adamantane vs. In contrast, the methylcyclohexane group in the target compound offers conformational flexibility. Methoxyethane vs. Methylcyclohexane: The methoxyethane analog () introduces an oxygen atom, enhancing polarity but reducing steric bulk compared to the methylcyclohexane group.

Biological Activity: Bromothiophene-containing quinolones () demonstrate antibacterial activity, suggesting the bromothiophene moiety may contribute to bioactivity. However, the target compound’s cyclohexane backbone could alter pharmacokinetics compared to the planar quinolone structure.

Synthetic Accessibility:

  • The iodine derivative () is synthesized via halogen exchange using n-BuLi, a method applicable to the target compound for further functionalization.
  • Discontinued production of the methoxyethane analog () hints at synthetic challenges or stability issues, contrasting with the robust adamantane and cyclohexane frameworks.

Biological Activity

N-[(5-Bromothiophen-2-YL)methyl]-2-methylcyclohexan-1-amine, a compound with the molecular formula C12H18BrNSC_{12}H_{18}BrNS and a molecular weight of 288.25 g/mol, has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₈BrNS
Molecular Weight288.25 g/mol
CAS Number1038278-40-8

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to this compound. In particular, derivatives of thiophene have shown promising results against various bacterial strains.

  • Mechanism of Action : The compound is believed to exert its antibacterial effects by disrupting bacterial cell membrane integrity, leading to leakage of intracellular components and cell death. This mechanism was observed in similar compounds that demonstrated significant activity against Staphylococcus aureus and Escherichia coli .
  • Minimum Inhibitory Concentrations (MIC) : Studies have reported MIC values ranging from 4 to 32 μg/mL for various bacterial strains, indicating a broad spectrum of activity. For instance, one study noted that certain derivatives exhibited MICs as low as 4 μg/mL against S. aureus and Bacillus subtilis .
  • Biofilm Disruption : The compound has also been noted for its ability to disperse established bacterial biofilms, which is crucial in treating chronic infections where biofilm formation is a significant challenge .

Study on Structural Derivatives

A recent investigation focused on the structural modifications of thiophene derivatives, including this compound. The study evaluated the antibacterial efficacy of these compounds against multidrug-resistant strains. Key findings included:

  • Broad-Spectrum Activity : Compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
  • In Vivo Efficacy : Animal model studies indicated that these compounds maintained their antibacterial properties in vivo, particularly against MRSA in murine corneal infection models .

Structure-Activity Relationship (SAR)

The SAR analysis has revealed that the introduction of specific functional groups significantly enhances the biological activity of thiophene derivatives:

  • Hydrophilicity : Increasing the hydrophilicity of compounds through amino group substitutions has been linked to improved antibacterial potency and solubility.
  • Amine Substitutions : The presence of primary or secondary amines appears to correlate positively with increased antibacterial activity, likely due to enhanced interactions with bacterial membranes .

Q & A

Q. What are the common synthetic routes for N-[(5-Bromothiophen-2-YL)methyl]-2-methylcyclohexan-1-amine, and how can reaction efficiency be optimized?

  • Methodological Answer : Bromination of thiophene derivatives using N-bromosuccinimide (NBS) is a key strategy. For example, in the synthesis of a tri-brominated benzimidazole derivative, refluxing with NBS in carbon tetrachloride yielded a mixture of mono-, di-, and tri-brominated products . To optimize efficiency:
  • Use stoichiometric control (e.g., NBS:substrate ratio) to favor desired products.
  • Employ GC-MS for real-time monitoring of reaction progress .
  • Consider photochemical initiation to enhance selectivity, as demonstrated in bromothiophene-based monomer synthesis .

Q. How can spectroscopic methods (NMR, IR) be employed to characterize this compound and confirm its purity?

  • Methodological Answer :
  • ¹H/¹³C NMR : Compare experimental spectra with simulated data (e.g., using PubChem or computational tools) to identify peaks corresponding to the bromothiophene moiety (δ 6.5–7.5 ppm for aromatic protons) and cyclohexane methyl groups (δ 1.0–2.5 ppm) .
  • IR Spectroscopy : Confirm the presence of amine N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (expected m/z ~246 for C₁₃H₁₇BrNS) .

Q. What safety precautions are critical when handling brominated amines in laboratory settings?

  • Methodological Answer :
  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact, as brominated compounds often exhibit toxicity .
  • Implement emergency protocols (e.g., CHEMTREC contact details) and first-aid measures, such as washing affected areas with soap/water and consulting a physician immediately .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in bromothiophene derivatives?

  • Methodological Answer :
  • Data Collection : Use single-crystal diffraction (e.g., SHELXT for space-group determination) with Mo/Kα radiation (λ = 0.71073 Å) .
  • Refinement : Apply SHELXL for anisotropic displacement parameters and disorder modeling, as shown in the crystal structure of a tri-brominated benzimidazole (R factor = 0.056) .
  • Visualization : Mercury software aids in analyzing intermolecular interactions (e.g., C–H⋯N chains) and void spaces .

Q. How can researchers address challenges in isolating pure products from bromination reactions?

  • Methodological Answer :
  • Chromatographic Separation : Use gradient elution in column chromatography with silica gel and hexane/ethyl acetate mixtures .
  • Recrystallization : Optimize solvent pairs (e.g., chloroform/hexanes) for slow vapor diffusion to isolate single crystals .
  • Analytical Cross-Validation : Combine ¹H NMR with simulated spectra to quantify mixture components (e.g., 50% tri-brominated species in a product) .

Q. What computational tools predict the electronic properties of bromothiophene-containing compounds?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess electron-withdrawing effects of the bromine atom, relevant for optoelectronic applications (e.g., organic solar cells) .
  • PubChem Data : Leverage deposited InChI keys and molecular descriptors for comparative studies .

Q. How do steric effects from the 2-methylcyclohexane group influence molecular packing in the solid state?

  • Methodological Answer :
  • Packing Analysis : Use Mercury’s Materials Module to identify dominant intermolecular interactions (e.g., van der Waals forces) and compare with analogous structures .
  • Torsion Angle Metrics : Analyze dihedral angles (e.g., 70.4° between thiophene and benzimidazole planes) to assess conformational rigidity .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational predictions and experimental crystallographic data?

  • Methodological Answer :
  • Validation Steps :

Cross-check PubChem-computed bond lengths/angles with experimental X-ray data (e.g., C–Br bond: 1.89 Å calculated vs. 1.91 Å observed) .

Refine computational models using crystallographic restraints in SHELXL .

  • Case Study : In , GC-MS and NMR revealed a mixture contradicting initial assumptions of a single product, highlighting the need for multi-method validation .

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